4-(4-(Benzyloxy)benzyl)piperidine hydrochloride
CAS No.: 1177093-20-7
Cat. No.: VC0017446
Molecular Formula: C19H24ClNO
Molecular Weight: 317.857
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177093-20-7 |
|---|---|
| Molecular Formula | C19H24ClNO |
| Molecular Weight | 317.857 |
| IUPAC Name | 4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H |
| Standard InChI Key | WWIFNOHNFYVBSD-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Physical Properties
The compound 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is identified by the CAS registry number 1177093-20-7 and possesses a molecular formula of C19H24ClNO . This chemical entity has a calculated molecular weight of 317.857 g/mol . In terms of physical appearance, it presents as a white powder under standard conditions .
Structural Characteristics
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride possesses a complex molecular architecture characterized by a six-membered piperidine heterocycle containing one nitrogen atom. This piperidine ring is substituted with a benzyloxy benzyl group, creating a structure with multiple functional moieties that contribute to its chemical versatility and biological interactions. The compound's structure includes a central piperidine ring connected to a benzyl group that features a benzyloxy substituent, forming an intricate arrangement that enables various chemical interactions and reactions.
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems and identifiers, which are essential for database searches and regulatory documentation. These identifiers facilitate accurate reference and precise communication regarding this chemical entity in scientific literature and research contexts.
Biological Activity and Pharmacological Properties
Receptor Interactions
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride exhibits significant biological activity, particularly as a potential dopamine receptor antagonist. The compound's structural features allow it to interact with specific molecular targets within biological systems. Research investigations have focused on elucidating its precise mechanism of action, which is believed to involve modulation of neurotransmitter systems, particularly dopaminergic pathways. These interactions form the basis for its potential applications in treating various neurological and psychiatric disorders.
Structure-Activity Relationship
The biological activity of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can be attributed to its unique structural elements. The piperidine ring serves as a key pharmacophore in many bioactive compounds, while the benzyloxy and benzyl groups contribute to receptor binding and modulation. The specific positioning and orientation of these functional groups determine the compound's affinity for target receptors and its pharmacological profile. Understanding these structure-activity relationships is crucial for optimizing its therapeutic potential and developing related compounds with enhanced activity.
Applications in Pharmaceutical Research
Drug Development
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and antipsychotics . Its role in enhancing therapeutic efficacy makes it a valuable compound in pharmaceutical research. The unique chemical structure of this compound provides a versatile scaffold for medicinal chemists to explore and develop novel therapeutic agents with improved pharmacological properties and reduced side effects. Its incorporation into drug design strategies continues to contribute to advancements in pharmaceutical development.
Drug Formulation
The compound is frequently utilized in formulating drug delivery systems, thereby improving the solubility and bioavailability of active pharmaceutical ingredients . This enhancement ensures that drugs reach their target sites more efficiently, resulting in improved therapeutic outcomes. The chemical properties of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can be leveraged to develop novel formulation strategies that overcome challenges associated with drug delivery, such as poor solubility, limited absorption, and rapid metabolism. These applications underscore its significance in pharmaceutical formulation research.
Neuroscience Research Applications
Neurotransmitter Systems
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is employed in studies investigating neurotransmitter systems, aiding in the understanding of neurological disorders and potential treatments . Its interaction with dopamine receptors suggests potential therapeutic applications in neuropsychiatric disorders. Researchers utilize this compound to probe the complexities of brain function and neurotransmission, contributing to our understanding of the molecular basis of various neurological conditions. This research is critical for developing new approaches to treating conditions such as Parkinson's disease, schizophrenia, and other dopamine-related disorders.
Neurological Disorder Investigations
The compound's interaction with specific neuroreceptors makes it valuable for investigating the pathophysiology of various neurological disorders. By studying how 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride modulates neuronal activity and neurotransmitter release, researchers can gain insights into the molecular mechanisms underlying these conditions. This knowledge can then be applied to develop more targeted and effective therapeutic interventions. The compound serves as both a research tool and a potential lead for developing new treatments for neurological and psychiatric disorders.
Organic Synthesis Applications
Building Block in Chemical Synthesis
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride acts as a versatile building block in organic synthesis, facilitating the creation of complex molecular structures for research and industrial applications . Its chemical reactivity allows it to participate in various coupling reactions, making it an essential component in synthetic chemistry laboratories. The compound's functional groups provide multiple sites for chemical modifications, enabling the synthesis of diverse chemical entities with potential biological activities. This versatility enhances its value in both academic research and industrial chemical production.
Reaction Versatility
The structural features of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, particularly the piperidine nitrogen and benzyloxy group, provide multiple reaction sites that can be exploited in various synthetic transformations. These include alkylation, acylation, reduction, and oxidation reactions, among others. The compound can serve as a substrate for numerous chemical reactions, allowing for the generation of complex molecular architectures with diverse properties and applications. This reaction versatility contributes significantly to its utility in organic synthesis and pharmaceutical chemistry.
Analytical Chemistry Applications
Detection and Quantification Methods
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, including other substituted piperidines and benzyloxy derivatives. A closely related compound is 4-(4-Benzylphenoxy)piperidine hydrochloride (CAS: 1185303-07-4), which has a similar core structure but differs in the arrangement of functional groups . Another related compound is 4-[(Benzyloxy)methyl]piperidine hydrochloride (CAS: 301226-92-6), which features a different substitution pattern on the piperidine ring. Comparing the properties and activities of these structurally related compounds provides valuable insights into structure-activity relationships and guides the design of compounds with enhanced properties for specific applications.
Functional Differences
Despite structural similarities, 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride exhibits unique chemical and biological properties that distinguish it from related compounds. These differences arise from subtle variations in molecular structure, electronic distribution, and three-dimensional conformation. Understanding these differences is crucial for predicting biological activity, chemical reactivity, and pharmaceutical properties. Comparative studies of these related compounds contribute to our understanding of how specific structural features influence function and activity in this class of chemicals.
Research and Development Considerations
Synthesis Approaches
The synthesis of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride typically involves multiple reaction steps, beginning with suitable piperidine derivatives and incorporating the benzyloxy benzyl moiety through established synthetic methods. Various synthetic routes have been developed, each with advantages and limitations in terms of yield, purity, and scalability. Optimization of these synthetic methods is an ongoing area of research, aiming to improve efficiency, reduce environmental impact, and enhance product quality. Advanced synthetic techniques, including catalytic methods and green chemistry approaches, continue to be explored for producing this compound more efficiently.
Future Research Directions
Novel Applications Development
Beyond its current applications, there is significant potential for discovering novel uses for 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride in various scientific and technological domains. These might include new catalytic applications in organic synthesis, development of novel drug delivery systems, or applications in materials science. Interdisciplinary research approaches that combine expertise from chemistry, biology, materials science, and engineering could lead to innovative applications that extend beyond traditional pharmaceutical research. These explorations may reveal unexpected properties and applications, contributing to the compound's versatility and scientific importance.
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